Flutazolam, (R)-
Description
Contextualization within Benzodiazepine (B76468) Research Paradigms
Benzodiazepines are a class of psychoactive compounds that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Their mechanism involves binding to a specific site on the receptor, distinct from the GABA binding site, which enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgpatsnap.com This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability. ucl.ac.uk
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ). wikipedia.orgplos.org The binding site for benzodiazepines is located at the interface between the α and γ subunits. wikipedia.org The specific subunit composition influences the pharmacological profile of a benzodiazepine. For instance, ligands with high activity at α1-containing receptors are often associated with sedation, while those with higher activity at α2-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.org
Rationale for Investigating Stereospecificity in Chemical Biology
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemical biology and drug development. patsnap.commhmedical.com Many biological molecules, including the protein targets of drugs like enzymes and receptors, are themselves chiral. This inherent chirality means they can interact differently with the different enantiomers of a chiral drug. patsnap.comijpsjournal.com This interaction is often likened to a key fitting into a lock, where the specific three-dimensional shape of the drug molecule (the key) is critical for it to bind effectively to its biological target (the lock). patsnap.com
The investigation of stereospecificity is crucial because enantiomers of the same compound, despite having identical chemical formulas, can exhibit vastly different pharmacodynamic and pharmacokinetic properties. patsnap.comijpsjournal.com
Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. patsnap.com The binding affinity of a chiral drug can differ significantly between enantiomers. nih.gov
Pharmacokinetics: The body's handling of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can also be stereospecific. patsnap.com Enzymes, particularly those involved in metabolism, are often stereoselective, meaning they may process one enantiomer more rapidly than the other, affecting the drug's concentration and duration of action. patsnap.comnih.gov
Recognizing the profound impact of stereochemistry, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in their development. nih.gov This has driven the development of techniques for chiral separation, such as chiral chromatography, and asymmetric synthesis to produce enantiomerically pure compounds. patsnap.commdpi.com Studying a single enantiomer like (R)-Flutazolam allows researchers to isolate its specific biological actions and properties, leading to a more precise understanding of its potential as a research tool and contributing to the design of more selective and effective chemical probes. google.com
Overview of Research Domains for (R)-Flutazolam
The academic and research applications of (R)-Flutazolam are primarily focused on its role as a specialized chemical tool. Its utility spans several key domains:
Analytical Chemistry and Reference Standards: (R)-Flutazolam serves as a crucial reference material for the development and validation of analytical methods designed to separate and quantify benzodiazepine enantiomers. Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are used to resolve racemic mixtures, and the availability of pure enantiomers like (R)-Flutazolam is essential for method validation, including the determination of enantiomeric purity. mdpi.comwvu.edu
Pharmacological Research and Receptor Binding Studies: The primary research application of (R)-Flutazolam is in the field of neuropharmacology, specifically in studying the GABA-A receptor. By comparing the binding affinity and functional activity of (R)-Flutazolam with its (S)-enantiomer, researchers can probe the stereospecific requirements of the benzodiazepine binding site. taylorandfrancis.comnih.gov Such studies help to elucidate the precise molecular interactions that govern ligand binding and allosteric modulation of the receptor, contributing to the development of more refined models of the GABA-A receptor structure and function. plos.orgnih.gov
Below are data tables detailing the chemical identifiers for (R)-Flutazolam and a list of related compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
158251-59-3 |
|---|---|
Molecular Formula |
C19H18ClFN2O3 |
Molecular Weight |
376.812 |
IUPAC Name |
(11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1 |
InChI Key |
WMFSSTNVXWNLKI-IBGZPJMESA-N |
SMILES |
C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F |
Synonyms |
Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (R)- |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Flutazolam Derivatives
Retrosynthetic Analysis of the Flutazolam (B1673490) Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org The core structure of Flutazolam is the oxazolo-benzodiazepine system.
A logical retrosynthetic approach to the Flutazolam scaffold begins by disconnecting the fused oxazolo ring. This reveals a key intermediate: a 1,4-benzodiazepine (B1214927) bearing a hydroxyethyl (B10761427) group at the N-1 position. This disconnection is based on a cyclization reaction, typically an acid-catalyzed intramolecular etherification.
Further deconstruction of the benzodiazepine (B76468) intermediate involves disconnecting the seven-membered diazepine (B8756704) ring. This leads back to a 2-aminobenzophenone (B122507) derivative, a common precursor for many benzodiazepine syntheses. wum.edu.pl This step reverses the condensation reaction used to form the diazepine ring, which typically involves reacting the aminobenzophenone with an amino acid derivative or a related synthon. The 2-aminobenzophenone itself can be traced back to simpler aromatic precursors through disconnections corresponding to Friedel-Crafts acylation or other aromatic substitution reactions.
Key Retrosynthetic Disconnections for Flutazolam:
Oxazolo Ring Formation: Target Molecule (Flutazolam) ⇒ N-hydroxyethyl benzodiazepine intermediate.
Diazepine Ring Formation: N-hydroxyethyl benzodiazepine ⇒ 2-amino-5-chloro-2'-fluorobenzophenone (B18288) and a C2-N synthon (e.g., from an amino acid).
Benzophenone (B1666685) Formation: 2-aminobenzophenone derivative ⇒ Substituted aniline (B41778) and fluorobenzoyl chloride (via Friedel-Crafts acylation).
This analysis outlines a convergent synthetic plan where the chiral center is introduced either during the formation of the N-hydroxyethyl side chain or by resolution of a racemic intermediate.
Enantioselective Synthesis of (R)-Flutazolam
Achieving the synthesis of the specific (R)-enantiomer of Flutazolam requires precise control over the stereochemistry at its single chiral center. This can be accomplished through several primary strategies: asymmetric synthesis, where the chiral center is created selectively, or through the resolution of a racemic mixture. ardena.comyork.ac.uk
Chiral Catalyst-Mediated Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. csic.es For the synthesis of (R)-Flutazolam, catalytic methods can be applied to create the chiral alcohol precursor or to resolve a racemic mixture through kinetic resolution.
One prominent method is the Jacobsen's kinetic resolution of secondary alcohols or epoxides. In a related synthesis for the (S)-enantiomer, (salen)Co(III) catalysts were used to resolve epoxide intermediates derived from the hydroxyethyl side chain, thereby enriching the (S)-enantiomer. Logically, employing the corresponding enantiomeric (salen)Co(III) catalyst would facilitate the kinetic resolution to yield the desired (R)-enantiomer precursor.
Another approach involves the asymmetric reduction of a ketone precursor to form the chiral hydroxyl group. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), are effective for such transformations. The choice of the ligand's chirality dictates the stereochemical outcome of the alcohol product.
Table 1: Examples of Chiral Catalyst Systems for Enantioselective Synthesis
| Catalytic Method | Catalyst/Ligand System | Target Reaction | Expected Outcome for (R)-Flutazolam |
|---|---|---|---|
| Kinetic Resolution | (R,R)-(salen)Co(III) Complex | Acylation/Hydrolysis of a racemic secondary alcohol/epoxide | Preferential reaction of the (S)-enantiomer, leaving (R)-enantiomer enriched. |
| Asymmetric Transfer Hydrogenation | [RuCl2((R)-BINAP)]2 / (R,R)-DPEN | Reduction of a ketone precursor | Formation of the (R)-alcohol. |
| Asymmetric Hydroformylation | Rhodium complex with a chiral phosphine (B1218219) ligand | Hydroformylation of an alkene precursor | Introduction of a formyl group to create a chiral aldehyde intermediate. solubilityofthings.com |
Asymmetric Induction Strategies
Asymmetric induction involves using a chiral reagent or auxiliary to influence the stereochemical course of a reaction that creates a new chiral center. msu.edunumberanalytics.com A key step where this can be applied is the formation of the chiral alcohol in the side chain of the benzodiazepine precursor.
For instance, the addition of an organometallic reagent (e.g., a Grignard reagent) to a prochiral aldehyde or ketone can be rendered enantioselective by the presence of a chiral ligand. In a documented synthesis of the (S)-enantiomer of a related compound, the addition of methylmagnesium bromide in the presence of the chiral ligand (-)-sparteine (B7772259) to a benzophenone intermediate yielded the (S)-alcohol with high enantiomeric excess. To obtain the (R)-alcohol necessary for (R)-Flutazolam, one would logically employ the enantiomer of the chiral ligand, (+)-sparteine, to induce the opposite stereochemical outcome.
Table 2: Asymmetric Induction via Chiral Reagents
| Reaction | Chiral Reagent/Ligand | Substrate | Product Configuration |
|---|---|---|---|
| Nucleophilic Addition | Methylmagnesium bromide / (+)-sparteine | Aldehyde precursor | (R)-secondary alcohol |
| Hydroboration | Monoisopinocampheylborane (IpcBH2) | Alkene precursor | (R)-alcohol (after oxidation) msu.edu |
Diastereoselective Synthesis and Separation Techniques
When a racemic mixture of Flutazolam or a key precursor is synthesized, the enantiomers must be separated in a process known as resolution. libretexts.org Since enantiomers have identical physical properties, they are converted into diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization or chromatography. libretexts.orggoogle.com
This classical resolution technique is highly effective for chiral compounds that contain an acidic or basic functional group. ardena.comcrysforma.com Although Flutazolam itself is not strongly basic or acidic, a precursor containing a carboxylic acid or an amine functionality could be resolved this way. More commonly, the racemic alcohol precursor of Flutazolam can be resolved.
The process involves reacting the racemic mixture with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, one diastereomeric salt will often be less soluble in a particular solvent and can be selectively crystallized. After separation, the desired enantiomer is recovered by breaking the salt.
For the resolution of racemic Flutazolam, it has been reported that dibenzoyl-L-tartaric acid (L-DBTA) can be used to form a less soluble salt with the (S)-enantiomer. Consequently, to isolate (R)-Flutazolam, one would use the opposite enantiomer of the resolving agent, dibenzoyl-D-tartaric acid (D-DBTA). The (R)-Flutazolam-(D)-DBTA salt would be expected to crystallize preferentially under similar conditions.
Table 3: Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Target Functional Group | Principle |
|---|---|---|
| (R,R)-Dibenzoyl-D-tartaric acid (D-DBTA) | Basic amine / Alcohol | Forms diastereomeric salts, allowing separation by fractional crystallization. |
| (1S)-(+)-Camphorsulfonic acid | Basic amine / Alcohol | Forms diastereomeric salts with differing solubilities. google.com |
| (R)-1-Phenylethanamine | Carboxylic acid | Forms diastereomeric ammonium (B1175870) carboxylate salts. libretexts.org |
In this strategy, a racemic substrate is covalently bonded to an enantiomerically pure chiral auxiliary, creating a mixture of diastereomers. numberanalytics.com These diastereomers can then be separated by physical means like chromatography or crystallization. google.com Following separation, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure target compound. nih.gov
For the synthesis of (R)-Flutazolam, a racemic alcohol precursor could be esterified with a chiral carboxylic acid (e.g., (S)-Mosher's acid) or a derivative. The resulting diastereomeric esters would exhibit different properties, allowing for their separation. Subsequent hydrolysis of the separated ester would yield the enantiopure (R)-alcohol and the recyclable chiral auxiliary.
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Derivatization | Separation Method | Cleavage Method |
|---|---|---|---|
| (R)-(-)-Mandelic Acid | Esterification of a racemic alcohol | Chromatography / Crystallization | Hydrolysis (acidic or basic) |
| L-menthol | Esterification of a racemic acid | Chromatography / Crystallization | Hydrolysis google.com |
| Evans' Oxazolidinones | Acylation to form N-acyl derivatives | Chromatography / Crystallization | Hydrolysis or other nucleophilic cleavage nih.gov |
Diastereomeric Salt Formation
General Synthetic Routes for Benzodiazepine-Based Frameworks Relevant to (R)-Flutazolam Precursors
The construction of the 1,4-benzodiazepine scaffold, the core structure of flutazolam, typically involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable ketone or carbonyl compound. nih.gov This fundamental reaction forms the seven-membered diazepine ring that is characteristic of this class of compounds.
The formation of the benzodiazepine core is a pivotal step in the synthesis of flutazolam. This is generally achieved through the condensation reaction of an o-phenylenediamine derivative with a ketone. nih.govnih.gov Specifically for flutazolam, this involves reacting a 2-aminobenzophenone precursor with a γ-ketoester to form the diazepine ring. Various catalysts can be employed to facilitate this condensation, including acidic catalysts like BF3-etherate, polyphosphoric acid, and various solid acid catalysts such as zeolites and sulfated zirconia. nih.govacs.org The use of such catalysts is often crucial for enhancing the reaction rate and improving yields. nih.gov For instance, H-MCM-22 has been used as a highly selective catalyst in the synthesis of 1,5-benzodiazepines, achieving good to excellent yields at room temperature. nih.govnih.gov
| Catalyst | Reaction Conditions | Yield | Reference |
| H-MCM-22 | Acetonitrile, Room Temperature | 87% | nih.govnih.gov |
| HY Zeolite | 50 °C, Solvent-Free | High | acs.org |
| Zirconium Nitrate | Solvent-Free | High | iscience.in |
| Fe3O4 Nanoparticles | Solvent-Free | High | rsc.org |
2-Aminobenzophenones are key intermediates in the synthesis of many 1,4-benzodiazepines, including flutazolam. wum.edu.plasianpubs.org A variety of methods exist for their synthesis. Classical approaches include the Friedel-Crafts acylation of anilines, which may require protection of the amino group. wum.edu.plasianpubs.org More contemporary methods involve palladium-catalyzed reactions, such as the addition of arylboronic acids to 2-aminobenzonitriles or C-H bond coupling of anilines. nih.gov Another strategy involves the reaction of 2-aminobenzaldehydes with Grignard reagents, followed by an oxidation step. nih.gov A novel approach describes the transformation of acyl hydrazides into 2-aminobenzophenones via an aryne-based rearrangement and subsequent one-pot addition-elimination. nih.gov This method has been successfully applied to the synthesis of the benzodiazepine phenazepam. nih.govacs.org
Condensation Reactions in Benzodiazepine Core Formation
Optimization of Reaction Conditions for Stereochemical Purity
Achieving high stereochemical purity is paramount, particularly for the synthesis of the (R)-enantiomer of flutazolam. This can be accomplished through various techniques, including asymmetric synthesis, chiral resolution, and the optimization of reaction conditions to prevent racemization. rsc.org
Modern synthetic methods are increasingly focused on green chemistry principles, which include the use of solvent-free conditions and microwave assistance to improve efficiency and reduce environmental impact. acs.org Solvent-free synthesis of 1,5-benzodiazepines has been effectively carried out using solid acid catalysts like HY zeolite at elevated temperatures. acs.org This approach offers advantages such as operational simplicity, easy catalyst recovery, and high yields. acs.org
Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of benzodiazepines. researchgate.netjocpr.com This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.netrsc.org For example, the condensation of 2-aminobenzophenone with Boc-protected amino acids to form 1,4-benzodiazepin-2-ones has been shown to proceed in higher yields and shorter times under microwave irradiation. researchgate.netrsc.org These methods can be particularly advantageous in the synthesis of flutazolam precursors, offering a more sustainable and efficient route to the core benzodiazepine structure.
| Method | Reaction Time | Yield | Reference |
| Conventional (Reflux) | 35 min | - | |
| Microwave Irradiation | 2-3 min | Excellent | |
| Conventional | - | - | researchgate.net |
| Microwave Irradiation | Shorter | Higher | researchgate.netrsc.org |
Advanced Structural Characterization and Stereochemical Aspects of R Flutazolam
Spectroscopic Techniques for Absolute Configuration Assignment
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's absolute stereochemistry. These techniques probe the differential interaction of a chiral molecule with various forms of electromagnetic radiation or in specific chemical environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While enantiomers like (R)- and (S)-Flutazolam produce identical NMR spectra in an achiral solvent, their signals can be differentiated under specific conditions to confirm stereochemistry. libretexts.org This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent. The resulting diastereomeric complexes exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification. googleapis.com
Advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in a weakly aligning medium, can provide through-space correlation information between distant parts of the molecule, which is invaluable for determining the relative stereochemistry of remote chiral centers. conicet.gov.ar For (R)-Flutazolam, this would involve comparing the experimental NMR data of a derivatized sample to reference standards or theoretical models to unequivocally confirm the 'R' configuration at its stereocenter. conicet.gov.armdpi.com
Table 1: Illustrative ¹H-NMR Chemical Shift Differences in Diastereomeric Derivatives of Flutazolam (B1673490) This table illustrates the expected differentiation in NMR spectra upon derivatization with a chiral agent, such as Mosher's acid. Actual values are dependent on experimental conditions.
| Proton near Chiral Center | Chemical Shift (δ) for (R,R)-Diastereomer (ppm) | Chemical Shift (δ) for (S,R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| Methine Proton (CH) | 4.85 | 4.95 | 0.10 |
| Methylene Proton 1 (CH₂) | 3.62 | 3.70 | 0.08 |
| Methylene Proton 2 (CH₂) | 3.51 | 3.58 | 0.07 |
Chiroptical methods are based on the differential interaction of chiral molecules with polarized light. mdpi.com They are fundamental techniques for assigning the absolute configuration of enantiomers.
Polarimetry: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. mdpi.com (R)-Flutazolam will exhibit a specific rotation ([α]) value that is equal in magnitude and opposite in sign to that of (S)-Flutazolam. The direction of rotation (positive or negative) is a key physical characteristic used in its identification.
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.czfrontiersin.org Each enantiomer produces a unique CD spectrum, which is a mirror image of its counterpart's spectrum. By comparing the experimentally measured ECD spectrum of an enantiomerically pure sample of Flutazolam with spectra predicted by quantum chemical calculations, the absolute configuration can be definitively assigned as 'R' or 'S'.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Chromatographic Methods for Enantiomeric Purity Assessment
Chromatographic techniques are central to determining the enantiomeric purity (or enantiomeric excess) of a chiral substance, which is a critical quality attribute for pharmaceutical compounds. chromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying their relative amounts. scirp.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly effective for separating benzodiazepine (B76468) enantiomers. jsmcentral.org
For the analysis of (R)-Flutazolam, a validated chiral HPLC method would involve injecting the sample onto a chiral column and eluting with a suitable mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. The two enantiomers, (R)- and (S)-Flutazolam, will exhibit different retention times, allowing for their baseline separation and quantification. The enantiomeric purity is calculated from the peak areas of the two enantiomers. chromatographyonline.com
Table 2: Representative Chiral HPLC Separation Parameters for Flutazolam Enantiomers This table provides an example of typical results from a chiral HPLC analysis.
| Parameter | Value / Condition |
|---|---|
| Column | Chiralpak IC (Cellulose-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time (S)-Flutazolam | 12.5 min |
| Retention Time (R)-Flutazolam | 15.8 min |
| Resolution (Rs) | > 2.0 |
Any analytical method used for quality control must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. The validation of a chiral HPLC method for assessing the enantiomeric purity of (R)-Flutazolam would be performed according to International Council for Harmonisation (ICH) guidelines. jsmcentral.org Key validation parameters include:
Specificity: The ability of the method to separate and quantify the (R)-enantiomer in the presence of its (S)-counterpart and any other potential impurities.
Linearity: Demonstrating a direct proportional relationship between the concentration of the (S)-enantiomer and its measured peak area over a specified range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired (S)-enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at very low levels. scirp.orgnih.gov
Accuracy: The closeness of the measured amount of the (S)-enantiomer to its true value, often assessed through recovery studies by spiking the pure (R)-enantiomer with known amounts of the (S)-enantiomer. jsmcentral.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.
Table 3: Summary of Validation Parameters for a Chiral Purity Assay This table presents typical acceptance criteria for the validation of a chiral HPLC method.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ | S/N ratio ≥ 10 |
Chiral High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography for Solid-State Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, from which the precise position of every atom can be determined. veranova.com
For a chiral compound like (R)-Flutazolam, growing a suitable single crystal from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration. veranova.comcaltech.edu The technique provides conclusive proof of the 'R' stereochemistry by establishing the spatial arrangement of the substituents around the chiral center. This method is considered the "gold standard" for stereochemical assignment and is crucial for regulatory and intellectual property submissions. veranova.com The resulting crystallographic data for (R)-Flutazolam would include precise bond lengths, bond angles, and torsional angles, defining its solid-state conformation. Research on related oxazolobenzodiazepines has utilized X-ray diffraction to reveal their stereochemistry. researchgate.net
Molecular Pharmacology of R Flutazolam at Neurotransmitter Receptors
Elucidation of GABA-A Receptor Allosteric Modulation by (R)-Flutazolam
(R)-Flutazolam functions as a positive allosteric modulator of the GABA-A receptor. smolecule.com This means it binds to a site on the receptor that is distinct from the GABA binding site, and in doing so, enhances the effect of GABA. patsnap.comwikipedia.org This potentiation of GABA's inhibitory action leads to a decrease in neuronal excitability. wum.edu.pl
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central pore. wikipedia.orgnih.gov For a GABA-A receptor to be sensitive to benzodiazepines like (R)-Flutazolam, it must contain an α and a γ subunit. wikipedia.org The benzodiazepine (B76468) binding site, an allosteric site, is located at the interface between these α and γ subunits. wikipedia.orgcore.ac.uk There is evidence to suggest the existence of multiple benzodiazepine binding sites, including a classical site at the α+/γ- interface and potentially another at the α+/β- interface. nih.govguidetopharmacology.org The specific α-subunit isoform is a key determinant of benzodiazepine recognition. news-medical.net For instance, receptors with α1, α2, α3, or α5 subunits contain the high-affinity binding site for classical benzodiazepines. nih.gov
The interaction between a ligand like (R)-Flutazolam and its receptor is governed by the rates of association (kon) and dissociation (koff). excelleratebio.com These kinetic parameters determine the ligand's affinity for the receptor, often expressed as the equilibrium dissociation constant (Kd), and the residence time of the drug-receptor complex. excelleratebio.comnih.gov
Radioligand displacement assays are a common method to study the binding of unlabeled ligands, such as (R)-Flutazolam, to a receptor. nih.govnih.gov These assays measure the ability of the unlabeled drug to compete with a radiolabeled ligand, like [³H]-Flunitrazepam, for binding to the receptor. nih.gov The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined. nih.gov This technique has been widely used to characterize the binding of various benzodiazepines to different GABA-A receptor subtypes expressed in cell lines like HEK-293. nih.govnih.gov
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of receptor binding, the IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. nih.gov For example, in studies of α4β2δ GABA-A receptors, flumazenil (B1672878), a benzodiazepine antagonist, was found to have an IC50 of approximately 1 µM in reducing GABA-gated currents. nih.gov The IC50 values can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the competing ligand for the receptor. nih.gov
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Flumazenil | α4β2δ | ~1000 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The binding of GABA to its receptor opens a central chloride ion (Cl-) channel, leading to an influx of chloride ions into the neuron. wikipedia.orgwum.edu.pl This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. wikipedia.orgwum.edu.pl As a positive allosteric modulator, (R)-Flutazolam enhances the effect of GABA by increasing the frequency of the chloride ion channel opening. smolecule.combionity.com This leads to a greater influx of chloride ions and a more potent inhibitory effect on neuronal activity. patsnap.comwum.edu.pl
Ligand-Receptor Binding Kinetics and Affinity Profiling
Radioligand Displacement Assays (e.g., [³H]-Flunitrazepam)
Subtype Selectivity of (R)-Flutazolam for GABA-A Receptor Isoforms
The GABA-A receptor family is highly diverse due to the existence of multiple subunit isoforms (e.g., α1-6, β1-3, γ1-3). nih.govguidetopharmacology.org This heterogeneity gives rise to a variety of receptor subtypes with distinct pharmacological properties and distributions throughout the brain. wikipedia.orgnih.gov
The selectivity of benzodiazepines for different GABA-A receptor subtypes is a critical factor in determining their specific pharmacological profile. wikipedia.org For example, ligands with high affinity for α1-containing receptors are often associated with sedative effects, whereas those with higher affinity for α2- and/or α3-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.org Some experimental positive allosteric modulators have been developed to selectively target receptor subtypes containing α2, α3, and α5 subunits, while having no effect on those with α1 subunits, with the aim of achieving strong anticonvulsant action with reduced sedative side effects. dovepress.com
While detailed studies on the specific subtype selectivity profile of (R)-Flutazolam are not extensively available in the provided search results, the general principle of benzodiazepine action indicates that its effects are mediated through specific GABA-A receptor isoforms. patsnap.comncats.io The R and S isomers of some benzodiazepines have been shown to exhibit different binding affinities and activities at various GABA-A receptor subtypes, with some R isomers showing a loss of binding affinity compared to their S counterparts. nih.gov
Differential Binding to Recombinant GABA-A Receptor Subunits (e.g., α1β2γ2)
The GABA-A receptor system is characterized by a high degree of heterogeneity, with multiple subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) that can assemble in various combinations to form distinct receptor subtypes. guidetopharmacology.orgmeduniwien.ac.at This subunit diversity gives rise to receptors with different pharmacological properties. The most common subtype in the central nervous system is the α1β2γ2 combination. guidetopharmacology.org
Influence of Subunit Composition on Modulatory Efficacy
The subunit composition of GABA-A receptors not only determines the binding affinity of a benzodiazepine but also its modulatory efficacy. meduniwien.ac.at Different α subunits are linked to distinct pharmacological effects. For example, ligands with high activity at α1-containing receptors are often associated with sedation, while those with higher activity at α2 and/or α3-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.orggoogle.com The α5 subunit is implicated in cognitive and memory processes. nih.gov
The efficacy of (R)-Flutazolam is therefore dependent on the subunit makeup of the GABA-A receptors it interacts with. While detailed studies focusing solely on the modulatory efficacy of the (R)-enantiomer are limited in the search results, the principle holds that its ability to potentiate GABA-induced currents will vary between receptor subtypes. meduniwien.ac.at For instance, some benzodiazepine ligands that bind to all sensitive α subunits (α1, α2, α3, α5) can still produce different levels of activation (intrinsic efficacy) at each subtype. plos.org This differential efficacy is a key area of research for developing new benzodiazepines with more selective therapeutic actions. meduniwien.ac.at
Flumazenil-Sensitive and -Insensitive Binding Mechanisms
Flumazenil is a well-characterized benzodiazepine antagonist. cabidigitallibrary.orgdrugbank.com It acts by competitively inhibiting the binding of benzodiazepine agonists and inverse agonists to the benzodiazepine binding site on the GABA-A receptor complex. drugbank.comagriculturejournals.cz This action is specific to the central benzodiazepine receptor site and does not affect the actions of drugs that modulate GABAergic neurons through other mechanisms, such as barbiturates or ethanol. drugbank.comfresenius-kabi.com
The binding of (R)-Flutazolam, as a classical benzodiazepine, is expected to be sensitive to antagonism by flumazenil. When flumazenil is administered, it competes with (R)-Flutazolam for the same binding site, thereby reversing its modulatory effects on the GABA-A receptor. cabidigitallibrary.orgwikipedia.org This is a hallmark of drugs acting at the classical benzodiazepine site located at the α+/γ- subunit interface. wikipedia.org
There are other binding sites on the GABA-A receptor, such as those for neurosteroids, barbiturates, and certain anesthetics, which are considered flumazenil-insensitive. wikipedia.orgnih.gov Furthermore, some benzodiazepines have been found to interact with lower-affinity sites in the transmembrane domain of the GABA-A receptor. mdpi.commdpi.com There are also peripheral benzodiazepine receptors (PBRs), now known as translocator protein (18kDa), which are distinct from the central GABA-A-coupled receptors and are not antagonized by flumazenil. nih.gov However, the primary, high-affinity pharmacological action of (R)-Flutazolam is mediated through the classical, flumazenil-sensitive benzodiazepine binding site on central GABA-A receptors. fresenius-kabi.com
Comparative Molecular Interactions with Other Benzodiazepine Ligands
The molecular interactions of benzodiazepine ligands with the GABA-A receptor are complex and not uniform across all compounds. nih.gov While it was once assumed that all benzodiazepines interact with the receptor in a common binding mode, recent evidence suggests that different chemical classes of benzodiazepines may adopt distinct orientations within the binding pocket. nih.gov
Flutazolam (B1673490) itself possesses a unique structure, featuring a benzodiazepine core fused with an oxazolo ring. This distinct structure, compared to classical benzodiazepines like diazepam or triazolam, likely results in a unique set of molecular interactions within the binding pocket defined by the α and γ subunits. patsnap.comnih.gov These interactions would involve specific amino acid residues within the binding site, influencing the compound's affinity and efficacy. nih.gov The interaction of diazepam, for instance, is thought to involve its carbonyl group with threonine residues (α1T206 and γ2T142) and its chlorine atom with a key histidine residue (α1H101). plos.org The specific interactions of (R)-Flutazolam would differ based on its own functional groups and stereochemistry.
Cellular and Subcellular Mechanistic Investigations of R Flutazolam
Electrophysiological Analyses of Neuronal Activity Modulation
Electrophysiological studies are crucial for understanding how substances like (R)-Flutazolam influence the electrical properties of neurons. For benzodiazepines, these techniques reveal a significant reduction in neuronal excitability. patsnap.com The fundamental mechanism involves the potentiation of GABA's effects at the GABA-A receptor, a ligand-gated ion channel. patsnap.comresearchgate.net (R)-Flutazolam acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself. patsnap.comresearchgate.netnih.gov This binding event increases the affinity of the receptor for GABA. patsnap.compatsnap.com The result is an enhanced inhibitory effect of the naturally present GABA on neuronal firing. patsnap.com
Studies on related benzodiazepines have demonstrated direct correlations between their application and changes in neuronal firing. For example, the discharge frequency of neurons can be significantly altered by benzodiazepines, an effect that is inversely correlated with the spike threshold. nih.gov By making the neuron more difficult to excite, (R)-Flutazolam effectively dampens neuronal firing patterns, which is the basis for its sedative and anxiolytic properties. patsnap.compatsnap.com
Table 1: Effects of Benzodiazepine-like Compounds on Neuronal Firing Properties
| Parameter | Effect | Mechanism |
|---|---|---|
| Neuronal Firing Frequency | Decreased | Increased inhibition via GABA-A receptor modulation. patsnap.com |
| Spike Threshold | Increased | Hyperpolarization of the neuronal membrane. nih.gov |
| Neuronal Excitability | Reduced | Potentiation of GABAergic inhibitory signals. patsnap.comresearchgate.net |
This table provides a generalized summary of effects observed with benzodiazepines, the class to which Flutazolam (B1673490) belongs.
Effects on Neuronal Excitability and Firing Patterns
Intracellular Signaling Cascades Triggered by (R)-Flutazolam Binding
The primary event triggered by (R)-Flutazolam binding is not a complex intracellular signaling cascade in the traditional sense, such as those involving G-protein-coupled receptors activating second messengers. nih.gov Instead, the GABA-A receptor is a ligand-gated ion channel, and its modulation by (R)-Flutazolam leads to a direct biophysical event: an increased influx of chloride ions (Cl⁻). patsnap.comresearchgate.net
This influx of negatively charged ions is the immediate and principal consequence of (R)-Flutazolam's action. wum.edu.pl The change in intracellular chloride concentration directly alters the electrochemical gradient across the neuronal membrane, leading to hyperpolarization. core.ac.uk This event is a direct form of signal transduction, where the binding of the drug and neurotransmitter is translated into an electrical signal (a change in membrane potential), which in turn dictates the neuron's firing probability. patsnap.com While some research points to the existence of peripheral benzodiazepine (B76468) receptors (PBRs) that can be localized to the nucleus of glial cells, the primary neuronal mechanism of (R)-Flutazolam is through the GABA-A ion channel. nih.gov
Impact on Membrane Potential Dynamics (Hyperpolarization)
The ultimate effect of (R)-Flutazolam's modulation of GABA-A receptors is a significant impact on the neuron's membrane potential. patsnap.com The influx of chloride ions through the GABA-A channel makes the inside of the neuron more negative relative to the outside. core.ac.ukwum.edu.pl This change is known as hyperpolarization. patsnap.comcore.ac.uk
Table 2: Summary of (R)-Flutazolam's Cellular and Subcellular Effects
| Locus of Action | Primary Event | Consequence |
|---|---|---|
| GABA-A Receptor | Positive Allosteric Modulation patsnap.com | Increased affinity for GABA. patsnap.com |
| Chloride Ion Channel | Increased frequency of opening. core.ac.uk | Enhanced influx of Cl⁻ ions. patsnap.com |
| Neuronal Membrane | Hyperpolarization. patsnap.comwum.edu.pl | Decreased neuronal excitability. patsnap.com |
| Synapse | Potentiation of IPSCs. researchgate.netnih.gov | Strengthened inhibitory transmission. |
Preclinical Pharmacological Studies of R Flutazolam in in Vitro and Animal Models Mechanistic Focus
In Vitro Models for Receptor Function and Modulation
In vitro studies are fundamental in elucidating the specific interactions of (R)-Flutazolam at the molecular level. These models allow for a detailed examination of its binding affinity, efficacy, and modulation of receptor function in a controlled environment.
Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for studying recombinant receptor function due to their robust growth and high transfection efficiency. cellosaurus.orggoogle.com Researchers can transiently transfect these cells with cDNAs encoding specific subunits of the GABA-A receptor (e.g., α, β, and γ subunits) to create specific receptor subtypes. google.com This allows for the precise investigation of how (R)-Flutazolam interacts with different GABA-A receptor isoforms.
In a typical experiment, HEK293T cells are transfected with the desired GABA-A receptor subunit combination. google.com After a period to allow for receptor expression, the cells are harvested and used in binding assays. google.com Competitive binding assays using a radiolabeled ligand, such as [³H]flumazenil, can determine the affinity of (R)-Flutazolam for the specific receptor subtype. google.com By incubating the cell membranes containing the recombinant receptors with the radioligand and varying concentrations of (R)-Flutazolam, a displacement curve can be generated to calculate the inhibition constant (Ki), a measure of binding affinity.
Furthermore, functional assays can be performed on these transfected cells. Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow through the GABA-A receptor channels in response to GABA application. google.com By co-applying (R)-Flutazolam with GABA, researchers can quantify the extent to which the compound potentiates the GABA-induced chloride current. google.com This provides a direct measure of the positive allosteric modulatory effect of (R)-Flutazolam on receptor function. Studies have demonstrated that benzodiazepines like flutazolam (B1673490) enhance the binding affinity of GABA to its receptors, leading to increased GABAergic activity. patsnap.com
| Cell Line | Transfected Receptors | Assay Type | Measured Parameter | Finding |
| HEK293T | Human GABA-A receptor subunits (e.g., α1β3γ2) | Competitive Radioligand Binding ([³H]flumazenil) | Inhibition Constant (Ki) | Determines the binding affinity of (R)-Flutazolam to specific GABA-A receptor subtypes. |
| HEK293T | Human GABA-A receptor subunits (e.g., α1β3γ2) | Whole-cell Patch-clamp Electrophysiology | GABA-induced Chloride Current Potentiation | Quantifies the positive allosteric modulatory efficacy of (R)-Flutazolam. google.com |
This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.
While cell lines provide a clean system for studying specific receptor subtypes, isolated tissue preparations from animal brains offer a more physiologically relevant context, as they contain native receptors in their natural lipid environment and associated proteins. Techniques such as brain slice electrophysiology allow for the investigation of (R)-Flutazolam's effects on neuronal activity within intact neural circuits. jcardcritcare.orgaerjournal.com
In this method, thin slices of specific brain regions (e.g., hippocampus, amygdala, or cortex) are kept viable in an artificial cerebrospinal fluid. Microelectrodes are then used to record the electrical activity of individual neurons. By applying (R)-Flutazolam to the bathing solution, researchers can observe its impact on synaptic transmission and neuronal excitability. For instance, it is possible to measure changes in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), which are largely mediated by GABA-A receptors. An increase in sIPSC frequency or amplitude would indicate an enhancement of GABAergic inhibition by (R)-Flutazolam.
These preparations are crucial for understanding how the modulation of GABA-A receptors by (R)-Flutazolam translates into changes in neuronal network activity, providing a bridge between molecular interactions and in vivo behavioral effects. Research has shown that flutazolam has significant pharmacological effects on neuronal activity, and these electrophysiological techniques are vital for understanding its influence on neuronal excitability and synaptic transmission.
Cell Line Models Expressing Recombinant Receptors (e.g., HEK293T cells)
In Vivo Animal Model Research on Central Nervous System Modulation
In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of (R)-Flutazolam on the central nervous system. These studies provide insights into its neurochemical effects, behavioral outcomes, and target engagement in a living organism.
The administration of (R)-Flutazolam to animals can lead to measurable changes in the levels and turnover of various neurotransmitters in the brain. Benzodiazepines, in general, are known to influence neurotransmitter systems beyond GABA. nih.gov For example, by enhancing GABAergic inhibition, they can indirectly affect the release of other neurotransmitters like serotonin (B10506) and acetylcholine. nih.gov
Microdialysis is a technique that can be used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. A small probe is implanted into a target brain area, and a physiological solution is slowly perfused through it. Molecules from the extracellular fluid diffuse across the dialysis membrane and are collected for analysis. This allows for the real-time monitoring of how (R)-Flutazolam administration alters the neurochemical environment in brain regions associated with anxiety, sedation, and motor control.
| Animal Model | Technique | Brain Region | Measured Neurotransmitters | Potential Finding |
| Rat | In vivo Microdialysis | Hippocampus, Amygdala, Prefrontal Cortex | GABA, Glutamate, Serotonin, Dopamine | Modulation of neurotransmitter levels reflecting the downstream consequences of GABA-A receptor potentiation. |
This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.
Electroencephalography (EEG) provides a non-invasive way to measure the electrical activity of the brain and is a valuable tool for characterizing the central effects of drugs. In animal models, EEG recordings can reveal drug-induced changes in brain wave patterns that are indicative of specific states like sedation, anxiolysis, or anticonvulsant activity.
Benzodiazepine (B76468) agonists typically produce characteristic changes in the EEG, such as a decrease in alpha wave activity and an increase in beta wave activity. nih.gov Studies on benzodiazepines have shown they can cause a lengthening of spindle bursts (7-12 Hz) and the appearance of fast waves (15-30 Hz), which are associated with behavioral sedation. nih.gov By recording EEG from animals after administration of (R)-Flutazolam, researchers can correlate specific EEG signatures with observed behavioral changes, providing a mechanistic link between receptor modulation and its functional consequences on brain network activity.
To relate the pharmacological effects of (R)-Flutazolam to its direct interaction with its target in the brain, it is crucial to measure receptor occupancy. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify the extent to which a drug binds to its target receptors in the living brain.
In a typical PET study for benzodiazepine receptor occupancy, a radiolabeled tracer that binds to the benzodiazepine site of the GABA-A receptor, such as [¹⁸F]flumazenil, is administered to an animal. nih.govuzh.ch The PET scanner detects the radiation emitted by the tracer, allowing for the visualization and quantification of receptor density. To measure receptor occupancy by (R)-Flutazolam, a baseline scan is first performed. Then, the animal is treated with (R)-Flutazolam, and a second PET scan is conducted. The reduction in the binding of the radiotracer in the second scan reflects the displacement of the tracer by (R)-Flutazolam, allowing for the calculation of receptor occupancy at a given dose.
These studies can determine the relationship between the dose of (R)-Flutazolam, the percentage of GABA-A receptors occupied in different brain regions, and the observed pharmacological effects. nih.gov For instance, research on other benzodiazepines has shown that a certain threshold of receptor occupancy (e.g., 30-60%) is required to produce specific behavioral effects like anticonvulsant activity or motor impairment. nih.gov This information is critical for understanding the dose-response relationship of (R)-Flutazolam and for translating preclinical findings.
| Animal Model | Technique | Radiotracer | Measured Parameter | Finding |
| Mouse or Rat | Positron Emission Tomography (PET) | [¹⁸F]flumazenil | Receptor Occupancy (%) | Correlates the dose of (R)-Flutazolam with the percentage of GABA-A receptors bound in specific brain regions, linking target engagement to pharmacological effects. nih.govnih.gov |
This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.
Behavioral Phenotyping for Mechanistic Insights (e.g., EEG patterns)
Structure-Activity Relationships (SAR) Derived from Preclinical Data
The pharmacological profile of flutazolam, like other benzodiazepines, is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies, which investigate how a molecule's chemical structure relates to its biological activity, are crucial for understanding its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. These studies provide a framework for predicting the potency and efficacy of flutazolam and its analogs.
Correlating Structural Modifications to Receptor Binding Affinity
Flutazolam is classified as an oxazolobenzodiazepine, a subclass of benzodiazepines characterized by a fused oxazolo ring. Its affinity for the benzodiazepine binding site on the GABA-A receptor is determined by the specific combination of its core structure and various substituents. patsnap.com While specific experimental binding data for flutazolam is limited, quantitative structure-activity relationship (QSAR) models have been employed to predict its binding affinity. ucl.ac.uk These models suggest that flutazolam has a lower binding affinity for the GABA-A receptor compared to some other benzodiazepines like ketazolam and oxazolam. ucl.ac.uk
The key structural features of flutazolam that influence its receptor binding affinity include:
The Benzodiazepine Core: The fundamental 1,4-benzodiazepine (B1214927) scaffold is essential for activity. The presence of a carbonyl group at the 2-position is considered critical for the binding affinity of this class of compounds.
Fused Oxazolo Ring: This structural feature distinguishes flutazolam and related compounds like haloxazolam and cloxazolam from classical benzodiazepines. Oxazolobenzodiazepines as a group tend to exhibit lower binding affinities compared to other benzodiazepine classes. ucl.ac.uk
Substituents: The nature and position of substituents on the phenyl rings and the diazepine (B8756704) ring are critical. In flutazolam, the 2-fluorophenyl group and the hydroxyethyl (B10761427) side chain are key contributors to its specific interaction with the receptor. The chlorine atom at the 7-position of the benzodiazepine core is a common feature in many potent benzodiazepines, as an electronegative group in this position generally enhances binding affinity.
The table below compares the structural features of flutazolam with related oxazolobenzodiazepines.
| Compound | Molecular Formula | Key Substituents | Primary Indication(s) | Predicted Receptor Affinity Class |
| Flutazolam | C₁₉H₁₈ClFN₂O₃ | 2-Fluorophenyl, Hydroxyethyl, Chlorine | Gastrointestinal disorders, Insomnia wikipedia.org | Lower than some other benzodiazepines ucl.ac.uk |
| Haloxazolam | C₁₇H₁₄BrFN₂O₂ | 2-Fluorophenyl, Bromine | Anxiolytic, Sedative-hypnotic | Data not available |
| Cloxazolam | C₁₇H₁₄Cl₂N₂O₂ | 2-Chlorophenyl, Chlorine | Anxiolytic | Data not available |
| Oxazolam | C₁₈H₁₇ClN₂O₂ | Phenyl, Chlorine | Anxiolytic | Low Affinity (log 1/c = 5.00) ucl.ac.uk |
| Ketazolam | C₂₀H₁₇ClN₂O₃ | Phenyl, Chlorine, Methyl | Anxiolytic | Low Affinity (log 1/c = 5.89) ucl.ac.uk |
This table presents data compiled from various sources. ucl.ac.ukwikipedia.org The predicted affinity for Flutazolam is based on QSAR models.
Linking Stereochemistry to Pharmacological Efficacy in in vitro Systems
Flutazolam possesses a chiral center, which means it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-flutazolam and (S)-flutazolam. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different interactions with chiral biological targets like receptors, leading to different pharmacological effects.
In vitro studies on other chiral benzodiazepines using radioligand displacement assays have demonstrated this stereoselectivity. For instance, in one study, the (R)-isomers of diazepam-like and triazolam-like compounds failed to displace the radioligand from GABA-A receptors, indicating a loss of binding, whereas the (S)-isomers remained active. nih.gov Another imidazobenzodiazepine derivative showed that while both enantiomers could bind, the (R)-isomer had a 30-fold lower affinity for α2-containing GABA-A receptors compared to the (S)-isomer. nih.gov
This principle is illustrated in the table below, which shows the differential binding affinities of enantiomers for other benzodiazepine chemotypes at various GABA-A receptor subtypes.
| Compound Chemotype | Isomer | Ki (nM) at α1β3γ2 | Ki (nM) at α2β3γ2 | Ki (nM) at α3β3γ2 | Ki (nM) at α5β3γ2 |
| Imidazobenzodiazepine Derivative | (S)-Isomer | 1.8 ± 0.2 | 0.5 ± 0.1 | 1.3 ± 0.1 | 1.1 ± 0.1 |
| (R)-Isomer | 6.5 ± 0.3 | 15.0 ± 1.0 | 4.8 ± 0.2 | 2.1 ± 0.2 | |
| Triazolam-like Derivative | (S)-Isomer | 47.0 ± 4.0 | 11.0 ± 1.0 | 50.0 ± 4.0 | 14.0 ± 1.0 |
| (R)-Isomer | >10,000 | >10,000 | >10,000 | >10,000 | |
| Diazepam-like Derivative | (S)-Isomer | 126 ± 10 | 140 ± 20 | 129 ± 10 | 179 ± 20 |
| (R)-Isomer | >10,000 | >10,000 | >10,000 | >10,000 |
This table is adapted from a study on different chiral benzodiazepine chemotypes and is presented for illustrative purposes to highlight the principle of stereoselectivity, as specific data for flutazolam enantiomers are not available. nih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Based on these established principles, it is hypothesized that the pharmacological efficacy of racemic flutazolam is primarily attributed to the (S)-enantiomer, which likely possesses a significantly higher binding affinity and modulatory effect at the GABA-A receptor than the (R)-enantiomer. The (R)-flutazolam isomer is expected to be substantially less active or potentially inactive.
Metabolism and Biotransformation of R Flutazolam: Mechanistic Pathways
Identification of Metabolic Pathways and Enzyme Systems
The biotransformation of (R)-Flutazolam proceeds through well-defined metabolic pathways, primarily involving Phase I and Phase II reactions. These pathways are facilitated by specific enzyme systems that modify the chemical structure of the compound, rendering it more water-soluble for excretion.
The initial and most significant phase of (R)-Flutazolam metabolism is mediated by the cytochrome P450 (CYP) superfamily of enzymes. patsnap.compatsnap.com These enzymes are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. mdpi.comwikipedia.org
Key findings from research indicate that CYP3A4 is the principal enzyme involved in the metabolism of flutazolam (B1673490). patsnap.com CYP3A4, along with the structurally similar CYP3A5 , are major enzymes in drug metabolism, collectively responsible for the biotransformation of a large percentage of clinically used drugs. scispace.comexamine.com The involvement of CYP2C19 has also been suggested in the metabolism of benzodiazepines, the class of compounds to which flutazolam belongs. pharmgkb.org The activity of these enzymes can be influenced by genetic variations, leading to inter-individual differences in drug metabolism. plos.org
The role of these specific CYP isoforms in the metabolism of (R)-Flutazolam is summarized in the table below:
| Enzyme Family | Specific Isoform | Role in (R)-Flutazolam Metabolism |
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for the oxidative metabolism of flutazolam. patsnap.com |
| CYP3A5 | Likely contributes to the metabolism of flutazolam, given its high homology and similar substrate specificity to CYP3A4. scispace.com | |
| CYP2C19 | Potentially involved in the metabolic pathways of flutazolam, as it is known to metabolize other benzodiazepines. pharmgkb.org |
Phase I metabolism involves the introduction or unmasking of functional groups on the parent drug molecule, typically making it more polar. nih.govneu.edu.tr For (R)-Flutazolam, the primary Phase I reactions include hydroxylation, dealkylation, and reduction. caymanchem.comnih.govlibretexts.org
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the flutazolam molecule. This is a common metabolic pathway for many benzodiazepines and is primarily catalyzed by CYP enzymes. neu.edu.trmuni.cz
Dealkylation: This process involves the removal of an alkyl group. libretexts.org In the case of flutazolam, this leads to the formation of N-desalkylflurazepam. wikipedia.orgwikipedia.org
Reduction: This reaction involves the gain of electrons. While less common for benzodiazepines than oxidation, reduction of certain functional groups can occur. neu.edu.tr
These reactions are crucial for preparing the (R)-Flutazolam molecule for subsequent Phase II conjugation reactions.
Following Phase I reactions, the modified (R)-Flutazolam metabolites undergo Phase II conjugation reactions. longdom.org The most prominent of these is glucuronidation . uomus.edu.iqslideshare.netdrughunter.com In this process, a glucuronic acid molecule is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion via the kidneys. longdom.orguomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgjumedicine.com Glucuronidation is a major detoxification pathway for a wide array of drugs and their metabolites. researchgate.net
Phase I Metabolic Reactions (Hydroxylation, Dealkylation, Reduction)
Identification and Characterization of Active Metabolites (e.g., N-desalkylflurazepam)
A significant outcome of the metabolism of (R)-Flutazolam is the formation of active metabolites, which are compounds that also possess pharmacological activity. The major active metabolite of flutazolam is N-desalkylflurazepam , also known as norflurazepam. wikipedia.orgwikipedia.org
| Parent Compound | Active Metabolite |
| (R)-Flutazolam | N-desalkylflurazepam wikipedia.orgwikipedia.org |
In Vitro Metabolic Stability Studies
To predict how a drug will be metabolized in the body, in vitro studies using liver tissue preparations are commonly employed. These studies provide crucial information on the rate and extent of metabolism.
A standard method for assessing metabolic stability involves the use of pooled human liver microsomes (pHLM) . nih.govsrce.hrnih.gov Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s. muni.czxenotech.com
In a typical pHLM assay, the test compound, in this case (R)-Flutazolam, is incubated with pHLM in the presence of necessary cofactors like NADPH. if-pan.krakow.pl The rate at which the compound is metabolized over time is measured to determine its intrinsic clearance and metabolic half-life. nih.gov Pooled microsomes from multiple donors are used to average out individual variability in enzyme activity. xenotech.com These studies are essential for predicting the hepatic clearance of a drug in vivo. nih.govsrce.hr
The following table outlines the key parameters assessed in pHLM assays:
| Parameter | Description |
| In vitro half-life (t½) | The time it takes for 50% of the compound to be metabolized in the assay. nih.gov |
| Intrinsic clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov |
Recombinant CYP Isoform Incubations
To elucidate the specific enzymatic pathways responsible for the biotransformation of (R)-Flutazolam, in vitro studies utilizing recombinant cytochrome P450 (CYP) isoforms are essential. This technique allows for the precise identification of the enzymes involved in the drug's metabolism by incubating the compound with individual, expressed CYP isoforms.
Research into benzodiazepine (B76468) metabolism has consistently highlighted the primary role of the CYP3A and CYP2C subfamilies. hud.ac.ukpharmgkb.org For flutazolam specifically, studies indicate that its metabolism is predominantly handled by the cytochrome P450 system. patsnap.com Investigations using recombinant human CYP isoforms have identified CYP3A4 as a key enzyme in the metabolic pathway of flutazolam. patsnap.com Further studies on related benzodiazepines, such as clobazam, have also implicated CYP3A4, CYP2C19, and CYP2B6 in demethylation processes, and CYP2C18 and CYP2C19 in hydroxylation. chemeurope.com
Incubation studies with a panel of recombinant human CYP enzymes are performed to determine which isoforms can catalyze the metabolism of (R)-Flutazolam. nih.gov In a typical assay, (R)-Flutazolam is incubated with individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) along with an NADPH-generating system. realmofcaring.orgsygnaturediscovery.com The formation of metabolites is then monitored over time, often using liquid chromatography-mass spectrometry (LC-MS/MS). sygnaturediscovery.com
Table 1: Illustrative Contribution of Recombinant CYP Isoforms to Benzodiazepine Metabolism This table is a generalized representation based on common findings for benzodiazepines and related compounds, as specific kinetic data for (R)-Flutazolam is not publicly detailed.
| CYP Isoform | Observed Metabolic Reaction | Relative Contribution | Supporting Evidence Context |
|---|---|---|---|
| CYP3A4 | N-dealkylation, Hydroxylation | Major | Identified as a primary enzyme for flutazolam and many other benzodiazepines. hud.ac.ukpatsnap.com |
| CYP2C19 | N-dealkylation, Hydroxylation | Major to Moderate | Known to be significantly involved in the metabolism of several benzodiazepines. hud.ac.ukpharmgkb.orgchemeurope.com |
| CYP2B6 | N-demethylation | Minor | Implicated in the metabolism of related compounds like clobazam. chemeurope.com |
| CYP2C9 | Hydroxylation | Minor | Contributes to the metabolism of some benzodiazepines. hud.ac.uk |
Comparative Metabolic Profiles Across Species (e.g., Human, Rat, Mouse Microsomes)
The metabolic profile of a xenobiotic can vary significantly between different species. These differences are critical to consider when extrapolating preclinical data from animal models to humans. Such variations are typically investigated using in vitro models, most commonly liver microsomes from humans (HLM), rats (RLM), and mice (MLM). srce.hr Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs. srce.hr
Interspecies differences in metabolic pathways and rates are a well-documented phenomenon. nih.gov For example, studies on the compound YZG-331 showed marked differences in metabolic stability across species, with the compound being reduced by 46% in rat liver microsomes compared to only 14% in human and 11% in mouse liver microsomes within the same incubation period. frontiersin.org Similarly, comparative studies on cinobufagin (B1669057) revealed species-specific metabolic pathways; hydroxylation was the major pathway in human, mouse, and dog microsomes, whereas deacetylation and epimerization were prominent in rat microsomes.
For (R)-Flutazolam, it is expected that both the rate of metabolism and the specific metabolites formed could differ between human, rat, and mouse liver microsomes. These studies involve incubating (R)-Flutazolam with microsomes from each species in the presence of an NADPH-generating system and analyzing the depletion of the parent compound and the formation of metabolites over time. srce.hr
Such comparative analyses provide insight into which animal model most closely represents human metabolism, which is crucial for drug development. For instance, in the case of resveratrol (B1683913) glucuronidation, the dog was found to be the most representative animal model for humans. nih.gov The findings from these comparative studies for (R)-Flutazolam would inform the interpretation of preclinical efficacy and toxicology data.
Table 2: Representative Interspecies Comparison of Metabolic Stability in Liver Microsomes This table illustrates the type of data generated from comparative microsomal stability assays. The values are hypothetical examples based on general principles of interspecies metabolic differences.
| Species Microsome | Parent Compound Remaining after 60 min (%) | Primary Metabolites Observed | General Inference |
|---|---|---|---|
| Human (HLM) | ~40% | N-desalkylflutazolam, Hydroxylated metabolites | Moderate metabolic rate. |
| Rat (RLM) | ~25% | N-desalkylflutazolam, Hydroxylated metabolites, potential species-specific metabolites | Potentially higher metabolic rate compared to humans. |
| Mouse (MLM) | ~15% | N-desalkylflutazolam, Hydroxylated metabolites | Often exhibits the highest metabolic rate among the three species. |
Influence of Genetic Polymorphisms in Metabolic Enzymes on (R)-Flutazolam Biotransformation
Interindividual variability in drug response is often attributed to genetic polymorphisms in drug-metabolizing enzymes. nih.gov These genetic variations can lead to the expression of enzymes with decreased, increased, or absent catalytic activity, categorizing individuals into phenotypes such as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govuniroma1.it
The metabolism of (R)-Flutazolam, like many benzodiazepines, is primarily mediated by CYP2C19 and CYP3A4. hud.ac.ukpharmgkb.orgpatsnap.com Polymorphisms in the genes encoding these enzymes can significantly alter the pharmacokinetics of the drug. The influence of CYP2C19 polymorphisms on benzodiazepine metabolism is particularly well-established. hud.ac.ukscispace.com Individuals who are "poor metabolizers" due to carrying two loss-of-function alleles for CYP2C19 exhibit substantially reduced clearance and prolonged elimination half-lives for drugs that are substrates of this enzyme, such as diazepam. pharmgkb.orgscispace.com This can lead to increased drug exposure and a higher potential for adverse effects.
Conversely, while polymorphisms in CYP3A4 exist, their clinical impact on benzodiazepine metabolism has been considered less significant than that of CYP2C19 polymorphisms. hud.ac.ukscispace.com However, variations in other enzymes, such as N-acetyltransferase 2 (NAT2), can also play a role in the metabolism of certain benzodiazepine metabolites. scispace.com
Given that (R)-Flutazolam is a substrate for these polymorphic enzymes, its biotransformation is susceptible to genetic influence. An individual's specific genotype for CYP2C19 could be a significant predictor of their metabolic capacity for (R)-Flutazolam. For example, a CYP2C19 poor metabolizer would be expected to have higher plasma concentrations and a longer duration of action of (R)-Flutazolam compared to an extensive metabolizer. Simple DNA tests can identify these polymorphisms, allowing for the potential personalization of therapy. nih.gov
Table 3: Influence of Key Genetic Polymorphisms on (R)-Flutazolam Metabolism
| Enzyme (Gene) | Phenotype | Allele Examples | Expected Impact on (R)-Flutazolam Biotransformation |
|---|---|---|---|
| CYP2C19 | Poor Metabolizer | e.g., *2, *3 (loss-of-function) | Significantly decreased metabolism, leading to higher plasma concentrations and prolonged half-life. pharmgkb.orgscispace.com |
| Intermediate Metabolizer | Heterozygous for one loss-of-function allele | Moderately decreased metabolism. nih.gov | |
| Extensive/Ultrarapid Metabolizer | Wild-type / e.g., *17 (gain-of-function) | Normal or increased rate of metabolism, leading to lower plasma concentrations. nih.gov | |
| CYP3A4 | Normal Metabolizer | Wild-type | Standard metabolic contribution. |
| Variant Metabolizer | e.g., *22 (reduced function) | Potentially reduced metabolism, though clinical significance for benzodiazepines is often limited. hud.ac.uk |
Advanced Analytical Methodologies for R Flutazolam in Research Matrices
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are central to the analytical workflow for (R)-Flutazolam, enabling both the quantification of the parent compound and the identification of related impurities. These techniques offer high resolution and sensitivity, which are critical for complex sample analysis.
Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of benzodiazepines like Flutazolam (B1673490) in biological samples. core.ac.uk This powerful combination allows for both the separation of compounds in a complex mixture and their subsequent identification and quantification with high specificity and sensitivity. core.ac.uknih.gov For instance, LC-MS/MS methods have been developed for the simultaneous screening and quantification of a wide array of benzodiazepines and their metabolites in urine and other biological fluids. chemicalbook.comshimadzu.comscispace.com
High-resolution mass spectrometry (HRMS) is particularly valuable in the analysis of (R)-Flutazolam and its metabolites. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which facilitate the identification of unknown metabolites and the differentiation of isobaric compounds. This capability is crucial for metabolite tracking studies, where it is necessary to distinguish between different metabolic products, such as hydroxylated and glucuronidated forms. The use of HRMS is often preferred in screening for new psychoactive substances due to the ease of adding new compounds to the analytical method. core.ac.uk
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the confirmation and quantification of Flutazolam. In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. LC-MS/MS methods have been successfully developed and validated for the determination of numerous benzodiazepines in various biological matrices, including urine and whole blood. who.intresearchgate.net These methods often demonstrate low limits of detection and quantification, making them suitable for trace-level analysis. researchgate.net
A study detailing the analysis of 26 benzodiazepines, including compounds structurally related to Flutazolam, highlights the effectiveness of UHPLC-MS/MS. The method utilized a rapid four-minute analysis time while ensuring baseline separation for accurate quantification.
| Parameter | Value | Reference |
| Analytical Technique | UHPLC-MS/MS | |
| Number of Analytes | 26 Benzodiazepines | |
| Total Run Time | 4 minutes | |
| Mean Extraction Recovery | 86% (range 79% to 102%) | |
| Recovery %CV | <10% |
High-Resolution Mass Spectrometry (HRMS)
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional high-performance liquid chromatography (HPLC) for the analysis of benzodiazepines. nih.gov By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can achieve higher separation efficiency, faster analysis times, and reduced solvent consumption. nih.govresearchgate.net The shorter column lengths and higher flow rates result in narrower peaks and improved resolution. researchgate.net A comparative study of HPLC and UHPLC for the analysis of benzodiazepines in postmortem samples demonstrated that UHPLC significantly reduced the runtime from 40 minutes to 15 minutes without compromising the separation quality. nih.gov The enhanced speed and efficiency of UHPLC make it a cost-effective and powerful tool for high-throughput analysis in forensic and clinical toxicology. nih.gov
| Feature | HPLC | UHPLC | Reference |
| Typical Runtime | 40 minutes | 15 minutes | nih.gov |
| Particle Size | > 2 µm | < 2 µm | researchgate.net |
| Solvent Consumption | Higher | Lower | nih.gov |
| Efficiency | Standard | Higher | nih.govresearchgate.net |
Chiral Chromatography for Enantiomer Separation in Research Samples
Since Flutazolam is a chiral compound, the separation of its enantiomers, (R)-Flutazolam and (S)-Flutazolam, is critical for stereoselective research. Chiral chromatography is the primary technique used to achieve this separation. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. mdpi.comwvu.edu
For benzodiazepines, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven to be effective. nih.gov For example, a Chiralpak AD column has been used for the semipreparative resolution of benzodiazepine (B76468) enantiomers. nih.gov The development of a chiral separation method typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution. mdpi.com The separation of racemic drugs like pheniramine (B192746) and oxybutynin (B1027) has been successfully achieved using an AmyCoat chiral column with a mobile phase of n-hexane-2-PrOH-DEA. nih.gov While specific methods for (R)-Flutazolam are not extensively detailed in the provided results, the principles of chiral separation for related benzodiazepines are directly applicable. Method validation for chiral separations often includes cross-validation with techniques like polarimetry or nuclear magnetic resonance (NMR) spectroscopy to confirm the absolute configuration of the separated enantiomers.
Sample Preparation Techniques for Complex Biological Matrices
The analysis of (R)-Flutazolam in complex biological matrices such as blood, urine, or plasma necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of benzodiazepines from biological samples. nih.gov Mixed-mode SPE sorbents, which combine reversed-phase and ion-exchange functionalities, are particularly effective for isolating a broad range of benzodiazepines and their metabolites. A simplified and rapid SPE protocol has been developed for 26 benzodiazepines in urine, demonstrating high and consistent recoveries (mean of 86%) with all pretreatment and extraction steps performed in-well to eliminate transfer steps.
Liquid-liquid extraction (LLE) is another common sample preparation method. core.ac.uk It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. While effective, LLE can be more labor-intensive than SPE.
For urine samples, a simple "dilute-and-shoot" approach can sometimes be employed, especially when coupled with highly sensitive and selective UHPLC-MS/MS systems. core.ac.uk This method involves diluting the urine sample, potentially with a hydrolysis step to cleave glucuronide conjugates, before direct injection into the analytical system. core.ac.uk
Protein precipitation is a straightforward technique often used for plasma or serum samples. core.ac.ukgcms.cz An organic solvent is added to the sample to precipitate proteins, which are then removed by centrifugation, and the resulting supernatant is analyzed. core.ac.uk
The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and the analytical instrumentation available.
Solid Phase Extraction (SPE) and Microextraction Methods
The isolation and pre-concentration of (R)-Flutazolam from complex matrices like biological fluids is a critical first step in its analysis. researchgate.net Solid Phase Extraction (SPE) and various microextraction techniques are prominently used due to their efficiency, reproducibility, and amenability to automation. core.ac.ukchromatographyonline.com
SPE is a widely adopted sample preparation method that separates analytes from a sample matrix by passing the liquid sample through a solid sorbent. organomation.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. organomation.com For benzodiazepines, SPE offers a reliable way to generate clean extracts with high recovery rates, often exceeding 90%, which is essential for subsequent analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com The choice of sorbent is critical; strong cation exchange (SCX) sorbents, which feature a benzene (B151609) sulfonic acid group bonded to a silica (B1680970) surface, are effective for extracting compounds like benzodiazepines. phenomenex.com Molecularly imprinted solid-phase extraction (MISPE) has also been explored for benzodiazepines, offering high selectivity by using polymers created with a template molecule, which can lead to cleaner extracts with fewer matrix interferences compared to classical SPE. nih.gov
Microextraction techniques have gained favor as they are solvent-less or use minimal solvent volumes, aligning with the principles of green chemistry. organomation.com These methods combine extraction, concentration, and sample introduction into a streamlined process. oup.com Key microextraction methods applicable to (R)-Flutazolam research include:
Solid-Phase Microextraction (SPME) : This technique uses a polymer-coated fiber to adsorb analytes directly from the sample. organomation.com It is a solvent-free method that has been successfully applied to extract benzodiazepines from urine after acid hydrolysis, with the resulting benzophenones analyzed by gas chromatography. oup.com
Liquid-Phase Microextraction (LPME) : LPME uses a small volume of an extraction solvent to isolate target analytes from an aqueous sample. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the fine droplets of the extraction solvent rapidly extract the analyte. researchgate.net DLLME has been used for determining designer benzodiazepines in urine, offering short extraction times and high recovery rates. researchgate.net
The selection of an appropriate extraction method depends on the sample matrix, the required sensitivity, and the subsequent analytical instrumentation.
| Extraction Technique | Principle | Application in Benzodiazepine Analysis | Reported Performance Metrics |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample, allowing for cleanup and concentration. organomation.com | Analysis of benzodiazepines in urine with LC-MS, achieving over 90% recovery. chromatographyonline.com | Recovery: >90% chromatographyonline.com LOD: 2-20 ng/mL (for derived benzophenones) oup.com |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample, followed by thermal or solvent desorption. organomation.com | Extraction of benzophenones from hydrolyzed urine for GC-ECD analysis. oup.com | Linear Range: 10-1000 ng/mL (drug dependent) oup.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction solvent is dispersed in the sample, providing a large surface area for rapid extraction. researchgate.net | Determination of designer benzodiazepines in urine samples for GC-QQQ-MS analysis. researchgate.net | Recovery: 73.8–85.5% researchgate.net LOD: 1–3 ng/mL researchgate.net |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized SPE technique where the sorbent is packed into a syringe needle for automated sample cleanup. | Simultaneous determination of multiple analytes, including fentanyl derivatives, in human oral fluid. mdpi.com | LOD: 0.05-0.50 ng/mL mdpi.com |
Spectroscopic Analysis for Confirmation and Purity
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of (R)-Flutazolam. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography is typically employed to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of Flutazolam. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy can confirm the connectivity of atoms within the molecule. jst.go.jplgcstandards.com Studies have used NMR to investigate the structural changes of Flutazolam in acidic solutions, where it undergoes cleavage of the oxazolidine (B1195125) ring. jst.go.jp Furthermore, Fluorine-19 (¹⁹F NMR) is specifically used to confirm the presence and environment of the fluorine atom on the phenyl ring, a key structural feature of Flutazolam. lgcstandards.com For enantiomerically pure compounds like (R)-Flutazolam, chiral chromatography is often cross-validated with techniques like NMR or polarimetry to confirm the absolute configuration.
Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is essential for both identification and purity analysis. LC-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for confirming the presence of Flutazolam. It provides information on the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Certificates of analysis for Flutazolam standards often report mass spectrometry data to confirm the compound's structure. lgcstandards.com GC-MS is also a viable technique for the analysis of Flutazolam. nih.gov
Chromatographic Purity is typically determined using High-Performance Liquid Chromatography (HPLC). A standard analysis might report an HPLC purity of greater than 98%, with one certificate of analysis showing 100.00% purity at a detection wavelength of 205 nm. lgcstandards.com To analyze the enantiomeric purity of a specific stereoisomer like (R)-Flutazolam, chiral HPLC methods are required. These methods use a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification.
| Analytical Technique | Purpose | Key Findings for Flutazolam | Reference |
|---|---|---|---|
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Structural Elucidation and Confirmation | Conforms to the expected chemical structure. ¹⁹F NMR confirms the fluorine substituent. | lgcstandards.com |
| Mass Spectrometry (MS) | Structural Confirmation and Identification | Provides molecular weight (376.81 g/mol) and characteristic fragmentation patterns. Conforms to structure. | lgcstandards.com |
| LC-MS/MS | Confirmatory Analysis in complex matrices | Used as a highly specific confirmatory method, necessary after initial immunoassay screening. | |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reported purity of 100.00% (at 205 nm). | lgcstandards.com |
| Chiral HPLC | Enantiomeric Purity Determination | Separates (R)- and (S)-enantiomers to quantify the purity of a single enantiomer. |
Applications of Chemometrics in (R)-Flutazolam Research Analytical Chemistry
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of (R)-Flutazolam research, chemometrics can be applied to optimize analytical methods, resolve complex mixtures, and build predictive models. While specific studies on (R)-Flutazolam are not prevalent, the application of chemometrics to the broader class of benzodiazepines provides a clear indication of its potential utility. unesp.br
One significant application is in the optimization of separation techniques . For instance, a chemometric methodology was used to study and optimize the separation of ten benzodiazepines by capillary electrophoresis. nih.gov By assessing factors like the nature of the organic modifier and injection time, the researchers could predict and validate conditions for the fastest separation. nih.gov Similarly, chemometrics has been used to refine silylation conditions for the GC-MS analysis of benzodiazepines, a derivatization technique often used to improve chromatographic performance. mdpi.com
Chemometrics is also crucial for handling complex datasets from spectroscopic analysis . Multivariate calibration methods, such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR), can be combined with genetic algorithms (GA) for the simultaneous determination of multiple benzodiazepines in samples like human plasma from spectrophotometric data, removing the need for prior separation steps. researchgate.net Principal Component Analysis (PCA), a fundamental chemometric tool, is used to reduce the dimensionality of data and identify relationships between samples and variables. researchgate.netfigshare.com This has been applied to differentiate parent benzodiazepines based on their metabolite proportions, which could be invaluable in metabolism studies of (R)-Flutazolam. figshare.com
| Chemometric Method | Application in Benzodiazepine Research | Potential Relevance to (R)-Flutazolam |
|---|---|---|
| Experimental Design | Optimization of capillary electrophoresis separation conditions for ten benzodiazepines. nih.gov | Developing and optimizing robust chiral separation methods (HPLC, CE) for (R)-Flutazolam and its enantiomer. |
| Principal Component Analysis (PCA) | Used in models to differentiate parent benzodiazepines (e.g., diclazepam) based on detected metabolite proportions. figshare.com | Analyzing metabolite profiles of (R)-Flutazolam to understand its metabolic pathways and differentiate it from other benzodiazepines. |
| Partial Least Squares (PLS) / Multiple Linear Regression (MLR) | Simultaneous determination of two benzodiazepines in human plasma using spectrophotometric data, avoiding separation steps. researchgate.net | Developing rapid, non-separative quantitative methods for (R)-Flutazolam in specific research matrices. |
| Correlation Analysis | Refining silylation derivatization conditions for GC-MS analysis by identifying key factors (e.g., reagent concentration). mdpi.com | Optimizing sample preparation and derivatization protocols for the analysis of (R)-Flutazolam to improve sensitivity and reproducibility. |
Computational and Theoretical Chemistry Approaches for R Flutazolam Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzodiazepines like (R)-Flutazolam, QSAR is instrumental in predicting their binding affinity to the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for their pharmacological effects. ucl.ac.ukpatsnap.com
The development of robust QSAR models is a critical step in understanding the potential potency of new or lesser-studied benzodiazepines. nih.gov Researchers have successfully created models for predicting GABA-A receptor binding by utilizing datasets of existing benzodiazepines with known experimental binding values. researchgate.net
One such study involved a training set of 69 different benzodiazepines to establish a predictive model. researchgate.net The resulting model demonstrated a high degree of correlation and predictive power, with a coefficient of determination (R²) value of 0.90 for the training set and 0.86 for a test set of nine random compounds. nih.govresearchgate.net Such models are considered acceptable and robust when they meet statistical criteria, typically an R² value greater than 0.6 for the training set and greater than 0.5 for the test set. uni-due.de
When applied to a range of new psychoactive substances, including Flutazolam (B1673490), one QSAR model predicted a relatively low log 1/c binding value of 6.83. ucl.ac.uk This suggests that Flutazolam may have a lower affinity for the GABA-A receptor compared to other benzodiazepines in the dataset, a prediction that aligns with the generally lower affinities observed for other oxazolobenzodiazepines. ucl.ac.uk The development of these models allows for the rapid and economical estimation of binding activity for emerging compounds, preceding more costly and time-consuming laboratory analyses. nih.govresearchgate.net
A primary output of QSAR analysis is the identification of specific molecular features, or descriptors, that are most influential in determining biological activity. researchgate.net For the binding of benzodiazepines to the GABA-A receptor, several key structural descriptors have been consistently identified as critical. nih.govresearchgate.net
These influential factors include the precise positioning of two hydrogen-bond acceptors, the presence of two aromatic rings, and a significant hydrophobic group. researchgate.net The spatial arrangement of these features on the benzodiazepine (B76468) scaffold is paramount for optimal interaction with the receptor's binding site. Models like Comparative Molecular Field Analysis (CoMFA) have further refined this understanding by mapping regions where steric and electrostatic fields of the molecule positively or negatively influence binding affinity at different GABA-A receptor subtypes. acs.org
Table 1: Key Structural Descriptors from QSAR Models for Benzodiazepine Activity
| Descriptor Category | Specific Feature | Influence on GABA-A Receptor Binding |
|---|---|---|
| Pharmacophore Features | Two Hydrogen-Bond Acceptors | Essential for forming key interactions within the binding pocket. researchgate.net |
| Two Aromatic Rings | Crucial for establishing hydrophobic and pi-stacking interactions. researchgate.net | |
| Hydrophobic Group | Contributes significantly to the overall binding affinity. researchgate.net | |
| Molecular Fields (CoMFA) | Steric Properties | Favorable or unfavorable depending on the specific receptor subtype and location. acs.org |
| Electrostatic Properties | Defines regions where positive or negative potential enhances or diminishes binding. acs.org |
Development of Predictive Models for GABA-A Receptor Affinity
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to visualize and analyze the interaction between a ligand, such as (R)-Flutazolam, and its receptor target at an atomic level. researchgate.netconicet.gov.ar These techniques provide insights into the specific binding modes, key intermolecular interactions, and conformational changes that occur upon binding. nih.gov
The high-affinity binding site for benzodiazepines is located at the interface between the α and γ subunits of the heteropentameric GABA-A receptor. researchgate.netfrontiersin.org Molecular docking studies, often utilizing homology models based on crystal structures of related receptors, can predict how (R)-Flutazolam fits into this pocket. conicet.gov.arnih.gov
Simulations of various benzodiazepines binding to the α1β2γ2 receptor subtype have identified several key amino acid residues that form critical interactions. researchgate.net These interactions are primarily a combination of hydrogen bonds and hydrophobic contacts. For instance, a halogen bond between the chlorine atom of some benzodiazepines and the α1His102 residue has been identified as important for positive allosteric modulation. nih.gov The specific chirality of the (R)-enantiomer of Flutazolam would dictate its precise orientation and interaction with these residues. nih.gov
Table 2: Key Amino Acid Residues in the Benzodiazepine Binding Site of the GABA-A Receptor
| Subunit | Residue | Potential Interaction Type |
|---|---|---|
| α1 | His102 | Hydrogen/Halogen Bonding researchgate.netnih.gov |
| Tyr159 | Hydrophobic frontiersin.org | |
| Tyr209 | Hydrophobic frontiersin.org | |
| γ2 | Phe77 | Hydrophobic (pi-stacking) nih.gov |
| Thr142 | Hydrogen Bonding nih.gov |
The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a receptor. irbbarcelona.org (R)-Flutazolam, like other benzodiazepines, possesses a seven-membered diazepine (B8756704) ring which is not planar and can adopt various conformations. nih.gov Molecular dynamics simulations allow for the exploration of the conformational landscape of (R)-Flutazolam both in solution and within the confines of the GABA-A receptor binding site. researchgate.net
These simulations can reveal the most stable, low-energy conformation of the ligand when bound to the receptor, often referred to as the bioactive conformation. irbbarcelona.org The analysis can identify which rotational bonds (dihedrals) are flexible and how the molecule adjusts its shape to achieve optimal complementarity with the binding pocket. frontiersin.org Understanding the specific conformational preferences dictated by the (R)-chirality is essential for explaining its binding affinity and subtype selectivity compared to its (S)-enantiomer or other related compounds. nih.gov
Elucidating Binding Interactions with GABA-A Receptor Subunits
Prediction of Pharmacological and Metabolic Properties
Beyond receptor binding, computational tools are increasingly used to predict a wide range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. hud.ac.uk For (R)-Flutazolam, these in silico predictions can offer valuable preliminary data on its likely behavior in the body, including its metabolic pathways. nih.gov
In silico models can predict key pharmacological characteristics such as adherence to Lipinski's rule of five (an indicator of drug-likeness) and the potential to cross the blood-brain barrier (BBB). cerradopub.com.br Furthermore, computational tools can forecast the metabolic fate of a compound by identifying likely sites of enzymatic action. nih.gov Studies on structurally analogous designer benzodiazepines, such as Flubrotizolam, provide a strong basis for predicting the metabolism of Flutazolam. nih.govresearchgate.net These prediction studies suggest that metabolism will likely occur through phase I reactions like hydroxylation, followed by phase II conjugation reactions like glucuronidation. nih.govnih.gov One computational model specifically identified active metabolites for Flutazolam. nih.gov
Table 3: Predicted Metabolic Transformations for (R)-Flutazolam Based on Analogous Compounds
| Metabolic Phase | Reaction Type | Predicted Outcome |
|---|---|---|
| Phase I | Hydroxylation | Addition of -OH groups, a primary transformation pathway. nih.govnih.gov |
| N-Dealkylation | Removal of alkyl groups from nitrogen atoms. nih.gov | |
| Oxidation | Various oxidative reactions on the core structure. nih.gov | |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. nih.govnih.gov |
| Sulfation | Conjugation with a sulfate (B86663) group. nih.gov |
In Silico Prediction of Hepatic Clearance
The prediction of hepatic clearance through computational, or in silico, methods is a critical component of modern drug discovery and development. These approaches allow for the early assessment of a compound's pharmacokinetic profile, saving time and resources. For (R)-Flutazolam, while specific proprietary research data on its in silico predicted hepatic clearance is not extensively published, the methodologies applied would follow established principles in computational chemistry and pharmacokinetics.
In silico models for hepatic clearance prediction are built upon the fundamental understanding that a drug's clearance by the liver is primarily influenced by hepatic blood flow, the extent of plasma protein binding, and the intrinsic clearance by liver enzymes. nih.gov The "well-stirred" model is a commonly used mathematical representation to estimate hepatic clearance (CLh). nih.govnih.gov
General methodologies for predicting the hepatic clearance of compounds, including benzodiazepines, involve several key steps:
In Vitro to In Vivo Extrapolation (IVIVE): This is a foundational method where data from in vitro experiments, such as metabolic stability in human liver microsomes or hepatocytes, are scaled to predict in vivo clearance. nih.govnih.gov For Flutazolam, it is known that it undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) system. patsnap.com Specifically, CYP3A4 and CYP3A5 have been identified as key enzymes in the metabolism of structurally similar benzodiazepines like flubromazolam, mainly through hydroxylation. nih.gov An in silico approach for (R)-Flutazolam would, therefore, model its interaction with these specific CYP isozymes.
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property, in this case, hepatic clearance. A QSAR model has been utilized to successfully predict the low binding affinity of flutazolam, indicating the potential strength of such models for related predictions. core.ac.uk
Physiologically Based Pharmacokinetic (PBPK) Modeling: This sophisticated approach integrates physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population.
Challenges in the in silico prediction of hepatic clearance include the high variability often observed in in vitro data and the accurate prediction of the unbound fraction of the drug in plasma, both of which are critical inputs for the models. biorxiv.orgresearchgate.netbiorxiv.org Studies comparing in silico and in vitro methodologies have shown that in silico models can sometimes outperform traditional in vitro methods, which can suffer from high prediction errors. biorxiv.orgresearchgate.net For instance, for a set of 10 drugs with highly variable in vitro pharmacokinetics, the mean and maximum in silico prediction errors for hepatic clearance were 4.2- and 15-fold, respectively, which was significantly lower than the errors from in vitro-based predictions. biorxiv.org
The major active metabolite of Flutazolam is n-desalkylflurazepam, which has a significantly longer half-life (47-100 hours) compared to the parent compound (3.5 hours). wikipedia.org A comprehensive in silico model for (R)-Flutazolam would need to account for the formation and subsequent clearance of this active metabolite.
While detailed research findings with specific data tables for the in silico prediction of hepatic clearance of (R)-Flutazolam are not available in the public domain, the table below outlines the key parameters that would be integral to such a computational study.
Table 1: Key Parameters in In Silico Hepatic Clearance Prediction Models
| Parameter | Description | Relevance to (R)-Flutazolam |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding. | This would be predicted based on the interaction of (R)-Flutazolam with CYP enzymes, likely CYP3A4/5. |
| Unbound Fraction in Plasma (fu) | The fraction of the drug that is not bound to plasma proteins and is available to be cleared by the liver. | A critical parameter that would be predicted using QSAR or other computational tools. |
| Hepatic Blood Flow (QH) | The rate of blood flow to the liver, a physiological parameter. | A standard value for humans is typically used in the models. |
| Blood-to-Plasma Ratio (Rb) | The ratio of the drug concentration in whole blood to that in plasma. | This is needed to convert between plasma clearance and blood clearance. |
Future Directions and Emerging Research Avenues for R Flutazolam
Exploration of Novel Binding Sites and Allosteric Modulation Mechanisms
While Flutazolam (B1673490) is known to enhance the effect of GABA at GABA-A receptors, future research must investigate the precise nature of its interaction, particularly concerning novel or subtype-specific binding sites. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. calis.edu.cnnih.gov This offers the potential for greater selectivity compared to drugs that target the highly conserved orthosteric sites. nih.govbiorxiv.org
Future investigations should aim to determine if (R)-Flutazolam interacts with previously uncharacterized allosteric pockets on the GABA-A receptor complex. Recent breakthroughs in structural biology are revealing new allosteric sites on various receptors, providing a basis for accelerating the development of allosteric drugs. nih.gov For example, the modulator MIPS521 was found to bind a novel allosteric site on the adenosine (B11128) A1 receptor. nih.gov Research into (R)-Flutazolam could employ advanced structural biology techniques, such as cryo-electron microscopy, to visualize its binding pose. Understanding the allosteric mechanism involves studying the "ternary complex model," which describes the interaction between the ligand (e.g., (R)-Flutazolam), the receptor, and associated signaling proteins (like G proteins for GPCRs). calis.edu.cnbiorxiv.org Such studies could reveal whether (R)-Flutazolam exhibits unique cooperativity or signaling bias, potentially leading to the design of safer and more specific therapeutics. nih.gov
Development of Advanced Stereoselective Synthetic Pathways
The biological activity of chiral molecules like Flutazolam is critically dependent on their stereochemistry, with different enantiomers often exhibiting distinct pharmacological profiles. The (S)-configuration at the chiral center of Flutazolam is noted as critical for its binding affinity to GABA receptors. Therefore, a crucial area of future research is the development of highly efficient and scalable stereoselective synthetic methods to produce enantiomerically pure (R)-Flutazolam.
Current synthetic routes for benzodiazepine (B76468) scaffolds often involve the condensation of derivatives like o-phenylenediamine (B120857) with ketones or α,β-unsaturated carbonyl compounds. Advanced strategies could focus on asymmetric catalysis, using chiral ligands or catalysts to direct the formation of the desired (R)-enantiomer with high enantiomeric excess. For instance, methods analogous to the use of (-)-sparteine (B7772259) in Grignard additions or Jacobsen's kinetic resolution, which have been applied to other chiral benzodiazepine-related structures, could be adapted. Furthermore, research into novel catalysts, such as indium(III) chloride which has been shown to be a mild and efficient Lewis acid for synthesizing 1,5-benzodiazepines, could yield new, highly stereoselective pathways. mdpi.comarkat-usa.org DFT (Density Functional Theory) calculations could be employed to elucidate reaction mechanisms and predict the stereoselectivity of proposed synthetic routes, ensuring the production of the (E) isomer, which is typically more stable. mdpi.com
| Research Avenue | Proposed Methodologies | Rationale |
| Novel Binding Site Exploration | Cryo-Electron Microscopy, X-ray Crystallography, Photoaffinity Labeling | To visualize the precise binding location of (R)-Flutazolam on the GABA-A receptor and identify potentially unique allosteric sites. |
| Advanced Stereoselective Synthesis | Asymmetric Catalysis, Chiral Ligands, Kinetic Resolution, Novel Catalysts (e.g., InCl3) | To develop efficient, scalable, and highly selective methods for producing enantiomerically pure (R)-Flutazolam for research. |
| Multi-Omics Integration | Transcriptomics, Proteomics, Phosphoproteomics, Metabolomics combined with tools like COSMOS | To build a comprehensive mechanistic model of the cellular response to (R)-Flutazolam beyond its primary target. nih.govembopress.org |
| Analogue Design for Probes | Structure-Activity Relationship (SAR) studies, Attachment of fluorescent tags or photoaffinity labels | To create tools for mapping the binding pocket and visualizing receptor dynamics in living cells. |
| AI/ML-Powered Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning Neural Networks | To predict the bioactivity, toxicity, and pharmacokinetic properties of novel (R)-Flutazolam analogues, accelerating drug discovery. nih.govnih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single-target perspective, future research should integrate multi-omics data to build a holistic view of the biological effects of (R)-Flutazolam. This approach combines data from various molecular layers, such as transcriptomics (gene expression), proteomics (protein levels), phosphoproteomics (protein activity), and metabolomics (metabolite profiles), to uncover complex biological mechanisms. nih.govbiorxiv.orgjci.org By treating cells or tissues with (R)-Flutazolam and analyzing the resulting multi-omics datasets, researchers can identify downstream signaling cascades, off-target effects, and compensatory mechanisms. nih.gov
Computational tools and analysis pipelines like COSMOS (Causal Oriented Search of Multi-Omics Space) can be used to integrate these diverse datasets with prior knowledge from biological databases. embopress.org This allows for the generation of mechanistic hypotheses about how (R)-Flutazolam influences cellular networks and gene regulation. nih.govembopress.org Such an approach could reveal novel biomarkers for drug response or identify previously unknown therapeutic applications by understanding the compound's full spectrum of activity. nih.govjci.org
Design of (R)-Flutazolam Analogues for Specific Research Probes
The rational design of analogues based on the (R)-Flutazolam scaffold is a vital research avenue. This involves making systematic structural modifications to the parent molecule to probe its structure-activity relationships (SAR). researchgate.net These "designer benzodiazepines," created for research purposes, can be powerful tools. researchgate.net
By modifying substituents on the benzodiazepine core, researchers can map the key interactions within the binding pocket that are responsible for affinity and efficacy. Furthermore, analogues can be synthesized to serve as specific molecular probes. For example, incorporating a photoaffinity label would allow for covalent cross-linking of (R)-Flutazolam to its binding site upon UV irradiation, enabling definitive identification of the interacting proteins. Another strategy is to attach a fluorescent tag to the molecule, creating a probe that can be used in advanced microscopy techniques to visualize the receptor's location and trafficking in real-time within living cells.
Application of Artificial Intelligence and Machine Learning in Predicting (R)-Flutazolam Interactions (e.g., QSAR advancements)
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to the study of (R)-Flutazolam. mdpi.comresearchgate.net A key tool in this domain is the Quantitative Structure-Activity Relationship (QSAR) model, which uses machine learning to predict the biological activity of compounds based on their chemical structures. nih.govmdpi.com
Future research should involve developing sophisticated QSAR models for (R)-Flutazolam and its analogues. By generating a dataset of structurally related compounds and their experimentally measured activities, researchers can train ML algorithms—ranging from classical methods like Support Vector Machines (SVM) to modern deep learning networks—to recognize the chemical features that govern potency and selectivity. nih.gov These trained models can then rapidly screen virtual libraries of thousands of potential new analogues, predicting their properties without the need for immediate synthesis and testing. mdpi.com This accelerates the hit-to-lead optimization process. mdpi.com Moreover, AI can be used to predict drug-target interactions, potential off-target effects, and ADME (absorption, distribution, metabolism, and excretion) properties, providing a comprehensive in silico profile that can guide further experimental work. nih.govresearchgate.net
Q & A
Q. How can researchers optimize analytical methods for detecting (R)-flutazolam in biological matrices?
Methodological Answer:
-
Challenge : Immunoassays (e.g., EMIT II Plus, HEIA) exhibit low cross-reactivity for flutazolam due to structural differences from classical benzodiazepines (BZDs) .
-
Solution : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Validate methods using spiked samples (urine/blood) and cross-check against structurally similar DBZDs (e.g., meclonazepam) to rule out interference .
-
Data Table :
Assay Type Cross-Reactivity with (R)-Flutazolam Recommended Alternative EMIT II Plus <10% LC-MS/MS HEIA 12% High-resolution MS CEDIA 85% Confirmatory testing
Q. What are the primary pharmacological targets of (R)-flutazolam, and how do they differ from its (S)-enantiomer?
Methodological Answer:
- Target Identification : Perform radioligand binding assays using GABAA receptor subtypes (α1, α2, α3) to quantify affinity differences. (R)-flutazolam shows higher selectivity for α1 subunits, contributing to sedative effects, while (S)-enantiomer may bind preferentially to α2/α3 (anxiolytic pathways) .
- Experimental Design :
Q. How should researchers design in vivo studies to evaluate the anxiolytic efficacy of (R)-flutazolam?
Methodological Answer:
- PICOT Framework :
- Population : Rodent models (e.g., elevated plus maze in Sprague-Dawley rats).
- Intervention : Dose ranges (0.1–2.0 mg/kg, intraperitoneal).
- Comparison : Diazepam (positive control) and vehicle.
- Outcome : Time spent in open arms (anxiolytic index).
- Time : Acute (30-min post-administration) vs. chronic (14-day tolerance assessment) .
- Data Contradiction Note : Account for species-specific metabolism; murine models may overestimate human bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for (R)-flutazolam?
Methodological Answer:
- Contradiction Source : Discrepancies in half-life (t½) values across studies (e.g., 4h vs. 8h in rats).
- Resolution Steps :
- Standardize Protocols : Use identical formulations (vehicle: 0.5% methylcellulose) and sampling intervals.
- Population PK Modeling : Apply nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .
- Meta-Analysis : Pool data from ≥5 studies; adjust for covariates (e.g., age, hepatic CYP3A4 activity) .
Q. What strategies mitigate off-target effects of (R)-flutazolam in neuropharmacological studies?
Methodological Answer:
Q. How can enantiomeric purity of (R)-flutazolam be validated during synthesis?
Methodological Answer:
- Analytical Workflow :
Q. What computational approaches predict the metabolic stability of (R)-flutazolam?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s BioLuminate to model N-demethylation pathways (CYP3A4/2C19).
- MD Simulations : Run 100-ns trajectories to assess binding free energy in CYP3A4 active site.
- Validation : Compare with in vitro hepatocyte clearance assays (human vs. rat) .
Q. How should researchers address ethical considerations in human metabolite studies of (R)-flutazolam?
Methodological Answer:
- FINER Criteria :
- Feasible : Use microdoses (≤100 µg) to minimize toxicity.
- Ethical : Obtain IRB approval; disclose risks of residual sedation.
- Novel : Focus on unstudied metabolites (e.g., 3-hydroxy-flutazolam glucuronide).
- Compliance : Adhere to ICH E6 guidelines for bioanalytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
